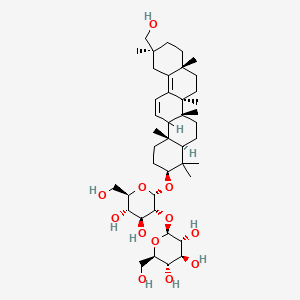
11,13diene-20CH2OH-Glycyrrhizin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13diene-20CH2OH-Glycyrrhizin: is a derivative of glycyrrhizin, a triterpenoid saponin found in the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhizin is known for its sweet taste and wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . The compound this compound is characterized by the presence of a diene structure at positions 11 and 13, and a hydroxymethyl group at position 20.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,13diene-20CH2OH-Glycyrrhizin involves multiple steps starting from beta-amyrin, a precursor in the biosynthesis of glycyrrhizin. The key steps include:
Oxidation of beta-amyrin: at positions C-11 and C-30 to form glycyrrhizin.
Introduction of the diene structure: at positions 11 and 13 through allylic hydroxylation.
Addition of the hydroxymethyl group: at position 20 using specific reagents and conditions.
Industrial Production Methods: Industrial production of glycyrrhizin and its derivatives, including this compound, often involves the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae can be metabolically engineered to produce glycyrrhetinic acid, a precursor to glycyrrhizin . This method is more sustainable and environmentally friendly compared to traditional extraction from licorice roots.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound undergoes oxidation at specific positions to form glycyrrhizin.
Reduction: Reduction reactions can modify the diene structure and hydroxymethyl group.
Substitution: Substitution reactions can introduce various functional groups to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
Glycyrrhizin: The primary product formed through oxidation of beta-amyrin.
Modified glycyrrhizin derivatives: Formed through various substitution reactions to enhance pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of novel derivatives: Researchers use 11,13diene-20CH2OH-Glycyrrhizin as a starting material to synthesize new compounds with enhanced properties.
Biology:
Study of biosynthetic pathways: The compound is used to understand the biosynthetic pathways of triterpenoid saponins in plants.
Medicine:
Antiviral and anti-inflammatory agents: Due to its pharmacological properties, the compound is studied for its potential use in treating viral infections and inflammatory diseases.
Industry:
Natural sweeteners: Glycyrrhizin and its derivatives are used as natural sweeteners in the food industry.
Mecanismo De Acción
The mechanism of action of 11,13diene-20CH2OH-Glycyrrhizin involves multiple pathways:
Anti-inflammatory effects: The compound inhibits the release of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antiviral effects: It interferes with viral replication by inhibiting viral enzymes and modulating host immune responses.
Hepatoprotective effects: The compound protects liver cells by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
Glycyrrhizin: The parent compound with similar pharmacological properties.
Glycyrrhetinic acid: A metabolite of glycyrrhizin with enhanced anti-inflammatory and antiviral activities.
Saikosaponins: Another group of triterpenoid saponins with similar structures and pharmacological activities.
Uniqueness: 11,13diene-20CH2OH-Glycyrrhizin is unique due to its specific diene structure and hydroxymethyl group, which confer distinct pharmacological properties and make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
134250-14-9 |
|---|---|
Fórmula molecular |
C42H68O12 |
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8-9,24-36,43-50H,10-21H2,1-7H3/t24-,25-,26+,27?,28+,29-,30-,31+,32+,33-,34-,35+,36-,38+,39-,40+,41-,42-/m1/s1 |
Clave InChI |
VTBCKLZGHRRDFA-ARLZBQDQSA-N |
SMILES isomérico |
C[C@]12CC[C@](CC1=C3C=CC4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















